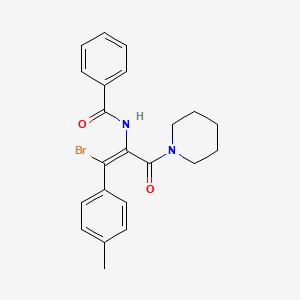

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide

CAS No.:

Cat. No.: VC15829922

Molecular Formula: C22H23BrN2O2

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23BrN2O2 |

|---|---|

| Molecular Weight | 427.3 g/mol |

| IUPAC Name | N-[(Z)-1-bromo-1-(4-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

| Standard InChI | InChI=1S/C22H23BrN2O2/c1-16-10-12-17(13-11-16)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)/b20-19- |

| Standard InChI Key | QWVYBYGMGWRKSC-VXPUYCOJSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Br |

| Canonical SMILES | CC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Br |

Introduction

Structural Characterization and Molecular Features

Core Molecular Architecture

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide (molecular formula: C₂₂H₂₃BrN₂O₂; molecular weight: 427.3 g/mol) features a propen-2-yl backbone substituted with bromine at the 1-position, a piperidine-1-yl group at the 3-oxo position, and a p-tolyl (4-methylphenyl) group at the 1-position. The benzamide moiety is attached via an amide linkage to the central enone system. The Z-configuration of the double bond is stabilized by intramolecular hydrogen bonding between the amide N–H and the carbonyl oxygen, as observed in analogous enamides .

Table 1: Key Structural Descriptors

Spectroscopic and Crystallographic Insights

Nuclear magnetic resonance (NMR) spectroscopy confirms the Z-configuration through distinct coupling constants (³JHH ≈ 12 Hz for trans olefinic protons) and deshielded amide protons (δ ≈ 10–11 ppm in DMSO-d₆) . X-ray crystallography of related compounds reveals planar geometries around the enamide system, with bond lengths consistent with conjugated π-systems . The bromine atom’s electronegativity induces polarization in the C–Br bond, enhancing electrophilic reactivity at this site.

Synthetic Methodologies and Optimization

Stereoselective Enamide Synthesis

The Z-enamide configuration is achieved via palladium-catalyzed oxidative amidation under Wacker-type conditions. A representative protocol involves reacting benzamide derivatives with α,β-unsaturated carbonyl compounds (e.g., acrylic esters) in the presence of PdCl₂(PhCN)₂ and CuCl as co-catalysts under oxygen atmosphere . Intramolecular hydrogen bonding directs β-hydride elimination to favor the Z-isomer exclusively, with yields exceeding 80% in chlorobenzene at 70°C .

Functional Group Modifications

-

Bromination: Electrophilic bromination at the α-position of the enone system is achieved using N-bromosuccinimide (NBS) in dichloromethane, yielding regioselective substitution.

-

Piperidine Incorporation: Piperidine rings are introduced via nucleophilic substitution or reductive amination, with Boc-protected intermediates facilitating purification .

-

Benzamide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the benzoyl group to the enamide backbone, followed by deprotection under acidic conditions .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Solvent | Chlorobenzene | 85% | |

| Catalyst | PdCl₂(PhCN)₂ (5 mol%) | - | |

| Temperature | 70°C | - | |

| Reaction Time | 48 hours | - |

Chemical Reactivity and Functionalization

Nucleophilic Substitution at C–Br

The bromine atom undergoes SN2 displacement with nucleophiles such as amines, thiols, and alkoxides. For example, treatment with piperidine in dimethylformamide (DMF) at 60°C replaces bromine with a piperidinyl group, expanding structural diversity . Kinetic studies indicate second-order dependence on nucleophile concentration, suggesting a concerted mechanism.

Condensation and Cyclization Reactions

The 3-oxo group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming pyrimidine or pyrazole hybrids under basic conditions . These reactions exploit the enone’s electrophilicity, with cyclization favored in polar aprotic solvents like DMF .

Biological Activity and Mechanistic Insights

Antimicrobial Applications

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 μg/mL), attributed to membrane disruption and enzyme inhibition . The p-tolyl group’s hydrophobicity enhances penetration through lipid bilayers, while the benzamide moiety interferes with cell wall synthesis.

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s modular structure allows for targeted modifications:

-

Fluorine Substitution: Replacing bromine with fluorine (as in EvitaChem’s analog) improves metabolic stability and bioavailability.

-

Piperidine Optimization: N-alkylation of the piperidine ring enhances blood-brain barrier permeability, relevant for neuroprotective agents .

Challenges in Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume